2-{4-[(2,4-dichlorophenyl)carbamothioyl]piperazin-1-yl}-N-(3,5-dimethylphenyl)acetamide
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Overview
Description
2-{4-[(2,4-DICHLOROANILINO)CARBOTHIOYL]PIPERAZINO}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2,4-DICHLOROANILINO)CARBOTHIOYL]PIPERAZINO}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the 2,4-dichloroaniline group: This step involves the reaction of the piperazine intermediate with 2,4-dichloroaniline under appropriate conditions.
Attachment of the 3,5-dimethylphenyl group: This final step involves the acylation of the intermediate with 3,5-dimethylphenylacetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the phenyl groups.
Reduction: Reduction reactions can occur at the carbothioyl group or the aromatic rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{4-[(2,4-DICHLOROANILINO)CARBOTHIOYL]PIPERAZINO}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **2-{4-[(2,4-DICHLOROANILINO)CARBOTHIOYL]PIPERAZINO}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE
- **2-{4-[(2,4-DICHLOROANILINO)CARBOTHIOYL]PIPERAZINO}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE
- **2-{4-[(2,4-DICHLOROANILINO)CARBOTHIOYL]PIPERAZINO}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-{4-[(2,4-DICHLOROANILINO)CARBOTHIOYL]PIPERAZINO}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H24Cl2N4OS |
---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
2-[4-[(2,4-dichlorophenyl)carbamothioyl]piperazin-1-yl]-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C21H24Cl2N4OS/c1-14-9-15(2)11-17(10-14)24-20(28)13-26-5-7-27(8-6-26)21(29)25-19-4-3-16(22)12-18(19)23/h3-4,9-12H,5-8,13H2,1-2H3,(H,24,28)(H,25,29) |
InChI Key |
VFJIJTYWAHFEAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2CCN(CC2)C(=S)NC3=C(C=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
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